molecular formula C19H31N7O10S2 B1666518 Aztreonam lysine CAS No. 827611-49-4

Aztreonam lysine

Cat. No.: B1666518
CAS No.: 827611-49-4
M. Wt: 581.6 g/mol
InChI Key: KPPBAEVZLDHCOK-JHBYREIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aztreonam lysine involves the synthesis of aztreonam followed by its conversion to the lysine salt. Aztreonam is synthesized through a series of chemical reactions starting from 3-aminothiazole. The key steps include:

The conversion of aztreonam to this compound involves reacting aztreonam with lysine under controlled conditions to form the lysine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Aztreonam lysine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Aztreonam lysine has several scientific research applications, including:

Mechanism of Action

Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aztreonam lysine is unique due to its monobactam structure, which makes it resistant to many β-lactamases produced by gram-negative bacteria. This gives it an advantage over other β-lactam antibiotics that are susceptible to β-lactamase-mediated degradation .

Properties

CAS No.

827611-49-4

Molecular Formula

C19H31N7O10S2

Molecular Weight

581.6 g/mol

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1

InChI Key

KPPBAEVZLDHCOK-JHBYREIPSA-N

SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aztreonam lysine;  Corus 1020;  Aztreonam lysinate;  Corus1020;  Corus-1020; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aztreonam lysine
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Reactant of Route 5
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Reactant of Route 6
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